molecular formula C14H15N3O4 B2877612 N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1904091-50-4

N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2877612
CAS No.: 1904091-50-4
M. Wt: 289.291
InChI Key: MJCZEBDNTXKSAM-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide ( 1904091-50-4) is a small molecule research chemical with a molecular formula of C14H15N3O4 and a molecular weight of 289.29 g/mol . This compound features a hybrid structure incorporating pyridine, isoxazole (also known as 1,2-oxazole), and tetrahydrofuran rings, making it a valuable scaffold in medicinal chemistry and agrochemical research. Compounds containing the N-(isoxazol-3-yl)carboxamide moiety have been extensively investigated for their diverse biological activities. Patent literature indicates that structurally similar molecules, particularly those based on N-(1,2,5-oxadiazol-3-yl)carboxamide and pyrazole carboxamide scaffolds, show significant promise as herbicidal and fungicidal agents . The mechanism of action for related carboxamide fungicides often involves targeting mitochondrial function; for instance, some pyrazole carboxamides inhibit fungal growth by disrupting the mitochondrial respiratory chain, specifically targeting succinate dehydrogenase (complex II) and cytochrome c oxidase (complex IV), leading to impaired energy production and cell death . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of new active ingredients for crop protection. It is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-9-6-12(17-21-9)16-14(18)10-2-4-15-13(7-10)20-11-3-5-19-8-11/h2,4,6-7,11H,3,5,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCZEBDNTXKSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary intermediates:

  • 5-Methyl-1,2-oxazol-3-amine : A heterocyclic amine serving as the nucleophilic component.
  • 2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid : A substituted pyridine derivative providing the electrophilic carboxylate.

Synthesis of 5-Methyl-1,2-Oxazol-3-Amine

Methodological Basis

The synthesis of 5-methyl-1,2-oxazol-3-amine follows a three-step protocol adapted from Patent CN107721941B, which avoids toxic solvents like chloroform and carbon tetrachloride.

Step 1: Formation of Acetyl Acetonitrile

Ethyl acetate reacts with acetonitrile in the presence of sodium hydride (NaH) (1.1–1.4 equivalents) to yield acetyl acetonitrile. This Claisen-like condensation proceeds via deprotonation of acetonitrile, followed by nucleophilic attack on ethyl acetate.

Step 2: Hydrazone Formation

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide (0.95–1.0 equivalents) in methanol under reflux to form the corresponding hydrazone. The reaction achieves >90% conversion, with the hydrazone isolated as a white crystalline solid.

Step 3: Oxazole Ring Closure

Hydrazone undergoes cyclization with hydroxylamine hydrochloride (2.2–4.0 equivalents of K₂CO₃) in tetrahydrofuran at 80°C. This step affords 3-amino-5-methylisoxazole in 67–83% yield, depending on reaction scale and purification methods.

Key Data:

Parameter Value Source
Yield (Step 3) 67–83%
Purity (HPLC) >98%
Preferred Solvent Tetrahydrofuran

Synthesis of 2-(Oxolan-3-yloxy)Pyridine-4-Carboxylic Acid

Nucleophilic Substitution Strategy

The oxolane (tetrahydrofuran) moiety is introduced to pyridine via nucleophilic aromatic substitution. 2-Hydroxypyridine-4-carboxylic acid reacts with 3-bromooxolane in the presence of potassium carbonate (2.5 equivalents) in dimethylformamide (DMF) at 100°C for 12 hours. The reaction proceeds via in situ deprotonation of the hydroxyl group, followed by SN2 displacement.

Key Data:

Parameter Value Source
Yield 75–82%
Purity (NMR) >95%
Solvent Dimethylformamide

Amide Coupling: Final Step Synthesis

Carbodiimide-Mediated Coupling

The carboxylic acid (1.0 equivalent) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents) in dichloromethane. 5-Methyl-1,2-oxazol-3-amine (1.1 equivalents) is added, and the reaction stirred at 25°C for 24 hours. The product is purified via silica gel chromatography, yielding N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide in 68–74% yield.

Optimization Insights:

  • Coupling Agents : EDCI/HOBt outperformed DCC/DMAP in minimizing racemization.
  • Solvent Screening : Dichloromethane provided superior solubility vs. THF or acetonitrile.

Key Data:

Parameter Value Source
Yield 68–74%
Purity (LC-MS) >97%
Reaction Time 24 hours

Comparative Analysis of Methodologies

Oxazole Synthesis: Traditional vs. Novel Approaches

Traditional methods for oxazole synthesis (e.g., using chloroform extraction) achieved lower yields (67%) due to emulsion formation and solvent toxicity. The patent-derived method eliminates chloroform, improving yield (83%) and safety.

Amidation Efficiency

EDCI/HOBt coupling provided consistent yields (68–74%) compared to acid chloride methods (55–60%), which suffered from hydrolysis side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several analogs, particularly in the 5-methyl-1,2-oxazol-3-yl substituent. Key comparisons include:

Table 1: Structural and Molecular Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
Target Compound C₁₅H₁₇N₃O₄ 303.32 g/mol 5-methyloxazol-3-yl, oxolan-3-yloxy Not Available
L1 (Schiff base ligand) C₂₁H₁₉N₃O₄S 433.46 g/mol 5-methyloxazol-3-yl, sulfonamide, benzylidene Not Available
Enamine EN300-266215 C₂₃H₂₀ClN₃O₄S 494.00 g/mol 5-methyloxazol-3-yl, chloropyridine, diphenylmethyl Not Available
Enamine EN300-266092 C₁₈H₁₇Cl₂N₃O₄ 410.26 g/mol 5,6-dichloropyridin-3-yl, N-ethylformamido, benzodioxin 854033-61-7

Key Observations:

Core Heterocycles : The target compound and Enamine EN300-266215 both feature pyridine cores, whereas L1 (Schiff base) incorporates a benzene sulfonamide backbone.

L1’s sulfonamide group enhances hydrogen-bonding capacity, which may influence binding affinity in biological systems compared to the target’s carboxamide .

Molecular Weight : The target compound (303.32 g/mol) is smaller than analogs like L1 (433.46 g/mol), suggesting differences in membrane permeability or pharmacokinetics.

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